1,1-Dimethoxy-3-methylcyclohexane

Description

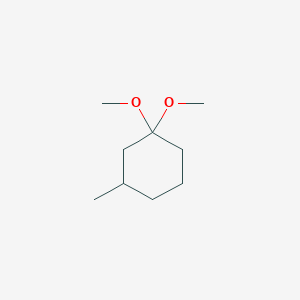

Structure

2D Structure

3D Structure

Properties

CAS No. |

18349-16-1 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1,1-dimethoxy-3-methylcyclohexane |

InChI |

InChI=1S/C9H18O2/c1-8-5-4-6-9(7-8,10-2)11-3/h8H,4-7H2,1-3H3 |

InChI Key |

ITBKAZNVWBGZPD-UHFFFAOYSA-N |

SMILES |

CC1CCCC(C1)(OC)OC |

Canonical SMILES |

CC1CCCC(C1)(OC)OC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,1 Dimethoxy 3 Methylcyclohexane

Metal-Mediated and Organometallic Reactions of Cyclic Ketals:This would necessitate findings on the interaction of 1,1-Dimethoxy-3-methylcyclohexane with various metals and organometallic reagents.

Unfortunately, the current body of scientific literature does not appear to contain specific experimental data, mechanistic studies, or detailed research findings for this compound that would be necessary to populate these sections with the required level of scientific accuracy and detail. While research exists for structurally related compounds, such as 1,1-dimethoxycyclohexane (B1328912), the strict focus of this request on the 3-methyl substituted variant precludes the inclusion of that data.

Therefore, it is not possible to generate the requested article with the specified content and adhere to the high standards of scientific accuracy and focus. Further experimental research would be required to elucidate the specific chemical properties and reactivity of this compound.

Reactions with Transition Metal Complexes and Organosilicon Reagents

While specific research on the reactions of this compound with transition metal complexes is limited, the reactivity of the closely related 1,1-dimethoxycyclohexane provides valuable insights. One notable example is the use of a palladium catalyst in the oxidative carbonylation of 1,1-dimethoxycyclohexane. In a process utilizing a sodium tetrachloropalladate(II) and copper(II) chloride catalyst system, 1,1-dimethoxycyclohexane, in the presence of 1,3-butadiene (B125203) and carbon monoxide, is converted to dimethyl hex-3-enedioate. prepchem.com This reaction highlights the ability of the acetal (B89532) to participate in transition metal-catalyzed carbon-carbon bond-forming reactions, likely proceeding through the formation of an intermediate palladium complex.

The general reaction can be summarized as follows:

Reactants : 1,1-Dimethoxycyclohexane, 1,3-Butadiene, Carbon Monoxide, Air

Catalyst : Sodium tetrachloropalladate (Na₂PdCl₄) and Copper(II) chloride (CuCl₂) in methanol (B129727)

Conditions : 110°C and 1800 psig total system pressure prepchem.com

Product : Dimethyl hex-3-endioate prepchem.com

Information regarding the direct reaction of this compound with organosilicon reagents is scarce in the scientific literature. However, organosilicon reagents are widely used as nucleophiles in organic synthesis. acs.org In the context of acetal chemistry, a Lewis acid would typically be required to activate the acetal for nucleophilic attack. The reaction would likely proceed via the formation of an oxocarbenium ion, which would then be trapped by the organosilicon reagent. The stereochemical outcome of such a reaction would be of significant interest, particularly given the chiral nature of this compound.

| Reaction Type | Reagents | Catalyst/Conditions | Potential Product Class |

| Oxidative Carbonylation | 1,3-Butadiene, CO, Air | Pd(II)/Cu(II), 110°C, 1800 psig | Diester |

| Nucleophilic Addition | Organosilicon Reagent | Lewis Acid | Silylated Ether |

Electron Transfer Processes and Carbanion Chemistry in Acetal Reactivity

The typical reactivity of acetals under acidic conditions involves protonation of one of the methoxy (B1213986) groups, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. libretexts.orgyoutube.com This cation is a key intermediate and is highly electrophilic, readily reacting with nucleophiles. libretexts.orgyoutube.com This pathway does not involve electron transfer processes in the traditional sense of single-electron transfer (SET) to form radical ions, nor does it involve the formation of carbanions.

A carbanion is a species containing a negatively charged, trivalent carbon atom. wikipedia.org These are typically formed by the deprotonation of a carbon acid and are potent nucleophiles. wikipedia.orgsiue.edu The carbon atoms in this compound are not sufficiently acidic to be deprotonated under normal conditions to form a stable carbanion. The presence of the electron-donating methoxy groups would further destabilize any potential adjacent carbanionic center. Therefore, the direct formation of a carbanion from the acetal itself is not a characteristic feature of its reactivity.

The chemistry of this compound is dominated by the electrophilic nature of the acetal carbon upon activation, leading to cationic intermediates, which is in stark contrast to the nucleophilic character of carbanions.

Role of this compound as a Synthetic Intermediate

This compound serves as a valuable synthetic intermediate, primarily functioning as a protecting group for the ketone 3-methylcyclohexanone (B152366). The acetal is stable to a wide range of reaction conditions under which a ketone would react, such as basic, nucleophilic, and reducing environments. masterorganicchemistry.com

The formation of the acetal is achieved by reacting 3-methylcyclohexanone with methanol under acidic conditions, and the ketone can be readily regenerated by treatment with aqueous acid. google.com This protection strategy allows for selective transformations on other parts of a molecule containing a ketone functionality.

Beyond its role as a protecting group, 1,1-dimethoxycyclohexane and its parent compound are valuable intermediates in the synthesis of various organic molecules. For instance, 1,1-dimethoxycyclohexane is cited as a valuable intermediate in the production of perfumes and agricultural chemicals. google.com The synthesis of dimethyl acetals from ketones like cyclohexanone (B45756) is an important transformation, and various solid acid catalysts have been explored to improve the efficiency and environmental friendliness of this process. researchgate.net

The utility of this compound as a synthetic intermediate is summarized in the table below:

| Application | Reaction | Significance |

| Protecting Group | Acetalization of 3-methylcyclohexanone | Allows for selective reactions at other functional groups in the presence of a ketone. |

| Synthetic Precursor | As a starting material for further transformations | Enables the synthesis of more complex molecules, including those with applications in the fragrance and agrochemical industries. |

Spectroscopic Characterization and Advanced Analytical Techniques in Research on 1,1 Dimethoxy 3 Methylcyclohexane

Mass Spectrometry for Molecular Structure Elucidation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is an instrumental method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it an ideal tool for identifying 1,1-dimethoxy-3-methylcyclohexane in complex mixtures and for assessing its purity. modgraph.co.uknp-mrd.org

In a typical GC-MS analysis, the sample mixture is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component.

For this compound, GC-MS analysis would allow for its separation from starting materials, byproducts, and solvents from a reaction mixture. The retention time in the GC would be characteristic of the compound under specific chromatographic conditions, and the mass spectrum would provide definitive identification.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the elemental formula of the molecular ion, a critical step in identifying an unknown compound or confirming the identity of a synthesized molecule.

The fragmentation of this compound in the mass spectrometer provides crucial structural information. Under electron ionization (EI), the molecule is expected to lose an electron to form a molecular ion (M+•). This molecular ion can then undergo various fragmentation pathways. Key fragmentation patterns for ethers and cycloalkanes can be predicted. libretexts.orgmsu.edulibretexts.org

One likely fragmentation pathway for this compound involves the loss of a methoxy (B1213986) radical (•OCH3) to form a stable oxonium ion. Another common fragmentation is the loss of a methyl group from the cyclohexane (B81311) ring. The fragmentation pattern can also involve the cleavage of the cyclohexane ring itself.

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Possible Origin |

| [C9H18O2]+• | 158 | Molecular Ion |

| [C8H15O2]+ | 143 | Loss of a methyl radical (•CH3) |

| [C8H15O]+ | 127 | Loss of a methoxy radical (•OCH3) |

| [C6H11]+ | 83 | Loss of the dimethoxymethyl group |

| [C5H9]+ | 69 | Further fragmentation of the cyclohexane ring |

Note: This table represents predicted values based on the structure of this compound and general fragmentation patterns of related compounds. Actual experimental data may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (1H-NMR) Assignments

The 1H-NMR spectrum of this compound would provide a wealth of information about the number of different types of protons and their neighboring environments. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals are key to assigning the structure.

The two methoxy groups would likely appear as a singlet, or two closely spaced singlets, in the region of 3.0-3.5 ppm. nist.gov The protons on the cyclohexane ring would appear as a series of complex multiplets in the upfield region, typically between 0.8 and 2.0 ppm. The methyl group attached to the cyclohexane ring would likely appear as a doublet around 0.9 ppm, with its exact chemical shift and splitting influenced by its axial or equatorial position. libretexts.orgchemicalbook.com The proton on the carbon bearing the methyl group (C3-H) would be expected to be a multiplet due to coupling with adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) Analysis

The 13C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbon of the methyl group would be expected to resonate at a high field (low ppm value), typically in the range of 15-25 ppm. acs.org The carbons of the cyclohexane ring would appear in the range of 20-45 ppm. The carbon atom attached to the two oxygen atoms (C1) would be significantly deshielded and would appear at a much lower field, likely in the range of 95-105 ppm. The carbons of the two methoxy groups would be expected in the 45-55 ppm region. docbrown.info

Table 2: Predicted NMR Data for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| -OCH3 | 3.0 - 3.5 (s) | 45 - 55 |

| Ring CH2 | 1.0 - 2.0 (m) | 20 - 45 |

| Ring CH | 1.0 - 2.0 (m) | 25 - 45 |

| C1 | - | 95 - 105 |

| C3-CH3 | ~0.9 (d) | 15 - 25 |

Note: This table presents predicted chemical shift ranges based on analogous structures. Actual experimental values can vary depending on the solvent and stereochemistry.

Advanced NMR Techniques for Stereochemical Determination

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are crucial for determining the stereochemistry of this compound, specifically the relative orientation of the methyl group (axial or equatorial).

In monosubstituted cyclohexanes, there is an equilibrium between two chair conformations. The substituent can be in either an axial or an equatorial position. The equatorial position is generally more stable for bulky substituents to avoid 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.org For the methyl group in this compound, the equatorial conformation is expected to be the major isomer.

NOE experiments can confirm this by observing spatial proximities between protons. For instance, if the methyl group is in the equatorial position, NOE enhancements would be expected between the methyl protons and the adjacent equatorial and axial protons on the ring. Conversely, an axial methyl group would show strong NOE correlations to the other axial protons on the same side of the ring. These advanced techniques provide definitive evidence for the preferred conformation and the stereochemical arrangement of the molecule.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are crucial tools in the structural elucidation of organic compounds. For a molecule like this compound, these techniques would provide key insights into its functional groups and electronic properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds.

Detailed Research Findings

While an IR spectrum for this compound is not available in public databases, the spectrum of the analogous compound, 1,1-dimethoxycyclohexane (B1328912), offers a strong basis for prediction. chemicalbook.comnih.gov The key functional groups in both compounds are the C-O-C ether linkages of the acetal (B89532) group and the C-H bonds of the cyclohexane ring and methyl groups.

The IR spectrum of 1,1-dimethoxycyclohexane exhibits characteristic absorption bands that can be attributed to specific vibrational modes. A strong, prominent band is typically observed in the 1100-1000 cm⁻¹ region, which is characteristic of the C-O stretching vibrations of the acetal group. Additionally, the spectrum shows absorptions corresponding to the C-H stretching of the cyclohexane ring and the methoxy groups, which appear in the 3000-2800 cm⁻¹ range.

For this compound, the IR spectrum is expected to be very similar to that of 1,1-dimethoxycyclohexane. The primary difference would be the presence of additional C-H bending and stretching frequencies associated with the methyl group at the 3-position of the cyclohexane ring. These would likely manifest as subtle shifts and additional minor peaks in the C-H stretching and bending regions.

Below is a data table of the characteristic IR absorption bands for 1,1-dimethoxycyclohexane, which can be used to approximate the expected spectrum for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2950 - 2850 |

| C-O (Acetal) | Stretching | 1150 - 1050 (strong) |

| C-H (Methyl/Methylene) | Bending | 1470 - 1450 |

| C-C | Stretching | 1200 - 800 (weak) |

Data is based on the known spectral characteristics of 1,1-dimethoxycyclohexane and general IR correlation tables.

Advanced Applications in Organic Synthesis and Chemical Processing

1,1-Dimethoxy-3-methylcyclohexane as a Protecting Group in Complex Syntheses

In the intricate field of organic synthesis, the selective protection of reactive functional groups is a cornerstone of strategy and execution. The acetal (B89532) functionality of this compound makes it a useful protecting group for carbonyl compounds, particularly ketones.

The transformation of a carbonyl group into an acetal is a widely employed method for its protection against a variety of reaction conditions, especially those involving nucleophiles and basic environments. rsc.orgymerdigital.com Acetals, such as this compound, are stable in neutral to strongly basic conditions, rendering them effective shields for aldehydes and ketones during reactions like Grignard additions or reductions with metal hydrides at other sites in a molecule. researchgate.netchem-station.com

The formation of acetals is a reversible process, typically catalyzed by acid. nih.govlibretexts.org This allows for the "masking" of a carbonyl group while other transformations are carried out, followed by its "unmasking" via hydrolysis under acidic conditions. libretexts.org A key aspect of this strategy is selectivity. For instance, it is possible to selectively protect a saturated ketone in the presence of an α,β-unsaturated ketone. rsc.org This selectivity is crucial in the synthesis of complex molecules with multiple functional groups. The formation of cyclic acetals, often from diols like ethylene (B1197577) glycol, is a common strategy due to their enhanced stability. libretexts.org While this compound is an acyclic acetal, the principles of its formation and stability as a protecting group are analogous.

The efficiency of acetalization can be influenced by the choice of catalyst and reaction conditions. While traditional methods often use corrosive acids like dry HCl or H₂SO₄, newer methods employ milder and more selective catalysts such as pyridinium (B92312) salts, ammonium (B1175870) salts, or solid acid catalysts. nih.gov

In the synthesis of complex molecules where multiple protecting groups are present, the ability to remove one selectively without affecting others is paramount. This concept is known as orthogonal deprotection. researchgate.netthieme-connect.de An orthogonal set of protecting groups allows for their sequential removal by employing specific reagents and conditions that are non-reactive towards other protecting groups in the molecule. libretexts.org

Acetals, including structures like this compound, are generally acid-labile. Their deprotection can be achieved under conditions that would not affect, for example, base-labile or hydrogenation-labile protecting groups. The conditions for acetal deprotection can be tuned based on their structure; acyclic acetals are often more labile than their cyclic counterparts. thieme-connect.de

For a molecule containing this compound as a protecting group alongside other protected functionalities, a chemist could devise a synthetic route where the acetal is removed using mild acidic conditions, while other groups, such as a silyl (B83357) ether (removed by fluoride (B91410) ions) or a benzyl (B1604629) ether (removed by hydrogenolysis), remain intact. researchgate.netchem-station.com The development of chemoselective deprotection methods, such as using specific Lewis acids or employing reaction conditions that favor the cleavage of one type of acetal over another, further enhances the utility of this strategy. researchgate.netorganic-chemistry.org For example, methods have been developed for the chemoselective deprotection of acetals in the presence of ketals under nearly neutral conditions. researchgate.net

Role in Biomass Conversion and Sustainable Chemical Production

The global shift towards sustainable resources has intensified research into the conversion of biomass into valuable chemicals and fuels. Bio-oil, a product of biomass pyrolysis, is a complex mixture rich in phenolic compounds. researchgate.netnih.gov The upgrading of this bio-oil is crucial to improve its properties and obtain valuable chemical feedstocks. researchgate.netnih.gov

This compound has been identified as a product in the hydrogenation of biomass-derived phenolic compounds, such as cresols. The catalytic hydrogenation of these phenolics is a key strategy for upgrading bio-oil. rsc.orgosti.gov This process typically involves the use of dual-function catalysts that possess both metal sites for hydrogenation and acid sites for other transformations like dehydration and cracking. rsc.org

During the hydrogenation of m-cresol (B1676322) in a methanol (B129727) solvent over certain catalysts, the aromatic ring is first hydrogenated to form 3-methylcyclohexanol (B165635) or 3-methylcyclohexanone (B152366). In the presence of methanol and an acid catalyst, the ketone can then react to form the corresponding dimethyl acetal, this compound. The choice of solvent plays a significant role in the product distribution, with alcohols like methanol not only acting as a solvent but also as a reagent in the formation of methoxy-substituted cyclohexane (B81311) derivatives. researchgate.net

The following table summarizes the key reactants and products in the relevant biomass conversion pathway:

| Reactant | Key Intermediates | Final Product |

| m-Cresol | 3-Methylcyclohexanol, 3-Methylcyclohexanone | This compound |

| Methanol | (Solvent and Reagent) | |

| Hydrogen | (Reducing Agent) |

The upgrading of bio-oil to produce stable, valuable chemicals like cyclohexane derivatives is an area of active research. Catalytic hydrodeoxygenation (HDO) is a primary method used to remove oxygen from the phenolic compounds in bio-oil, leading to the formation of cycloalkanes and related derivatives. rsc.orgresearchgate.net This process is typically carried out under high hydrogen pressure using catalysts such as supported noble metals (e.g., Pd, Pt) or sulfide-based catalysts. rsc.orgosti.gov

The formation of ethers and acetals, such as this compound, during bio-oil upgrading in alcohol solvents represents a pathway to stabilize the highly reactive carbonyl intermediates that are formed during hydrogenation. This can be advantageous as it prevents further reactions like polymerization or condensation, which can lead to the formation of undesirable char and coke. dp.tech The choice of catalyst, such as zeolites with controlled acidity, can influence the selectivity towards specific cyclohexane derivatives. rsc.org The reaction conditions, including temperature, pressure, and solvent, are critical parameters that are optimized to maximize the yield of desired products. osti.govresearchgate.net

Integration into Chemical Engineering and Reaction Design

The principles of chemical reaction engineering are essential for the efficient and scalable production of chemicals like this compound. This involves the design and optimization of chemical reactors and processes to maximize yield, minimize waste, and ensure economic viability. numberanalytics.comgoogle.com

The synthesis of acetals, including this compound, is an equilibrium-limited reaction. libretexts.org From a reaction engineering perspective, strategies must be implemented to drive the reaction towards the product side. A common approach is the removal of water, a byproduct of the reaction, using techniques like a Dean-Stark trap or molecular sieves. libretexts.org In an industrial setting, this could be achieved through process intensification techniques such as reactive distillation, where the reaction and separation occur within the same unit. core.ac.uk

The following table outlines key considerations in the reaction engineering of acetal synthesis:

| Engineering Aspect | Key Considerations | Examples of Implementation |

| Reaction Kinetics | Catalyst selection, temperature, reactant concentrations | Use of solid acid catalysts for easy separation, optimizing temperature for favorable rate constants. |

| Thermodynamics | Equilibrium limitations | Removal of water by-product via azeotropic distillation or pervaporation. |

| Reactor Design | Batch vs. continuous, mixing, heat transfer | Continuous stirred-tank reactor (CSTR) or packed bed reactor for large-scale production. |

| Process Intensification | Combining reaction and separation | Reactive distillation, membrane reactors. |

Furthermore, the development of green and sustainable processes is a major focus. This includes the use of recyclable catalysts, bio-based solvents, and energy-efficient reactor designs. ymerdigital.comresearchgate.net The synthesis of this compound, especially in the context of biomass valorization, aligns with the principles of green chemistry by converting a renewable feedstock into a valuable chemical product. The design of integrated processes where bio-oil is produced and upgraded in a continuous fashion is a key goal of modern chemical engineering research. researchgate.net

Membrane Reactor Applications for Related Dehydrogenation Reactions

Membrane reactors are a significant advancement in chemical processing, integrating reaction and separation into a single unit. This technology is particularly advantageous for equilibrium-limited reactions, such as dehydrogenation, by selectively removing a product (e.g., hydrogen) to shift the equilibrium towards higher conversion rates. unizar.esorgsyn.org The dehydrogenation of methylcyclohexane (B89554) to toluene (B28343) is a well-studied model system for hydrogen storage and transport, and the principles are directly applicable to derivatives like this compound. mdpi.com

The core concept involves a reactor packed with a dehydrogenation catalyst, where the reactor walls are composed of a hydrogen-selective membrane. orgsyn.org As the dehydrogenation of the cyclohexane ring proceeds, the produced hydrogen permeates through the membrane, thus preventing the reverse reaction (hydrogenation) and allowing for conversions that exceed the conventional thermodynamic equilibrium. mdpi.comacs.org

Research Findings on Related Systems:

Studies on methylcyclohexane dehydrogenation have demonstrated the effectiveness of various membrane types and catalysts.

Membranes:

Palladium-based membranes: These membranes, often alloys of palladium, exhibit high selectivity for hydrogen. mdpi.comresearchgate.net They have been used in series with plug flow reactors to achieve methylcyclohexane conversions of over 90% at temperatures between 320–400 °C. mdpi.com

Silica (B1680970) membranes: Amorphous silica membranes, particularly those derived from precursors like dimethyldiphenoxysilane (B1582494) (DMDPS), offer a cost-effective alternative to palladium. acs.org These membranes have shown high hydrogen permeance and selectivity, enabling methylcyclohexane conversions of around 85% at 573 K, significantly higher than the equilibrium conversion of 42%. mdpi.com High-purity hydrogen (over 99.9%) can be recovered using these membranes. acs.orgresearchgate.net

Organosilica membranes: Membranes prepared via sol-gel processing using precursors like bis(triethoxysilyl)ethane (BTESE) have also been successfully used, demonstrating stable, long-term operation. researchgate.net

Catalysts:

Platinum-based catalysts, often supported on materials like γ-alumina (γ-Al2O3), are commonly employed for the dehydrogenation of methylcyclohexane. researchgate.netacs.org The catalyst is typically packed within the reactor, in close proximity to the separation membrane to ensure efficient hydrogen removal.

The table below summarizes the performance of different membrane reactors in the dehydrogenation of methylcyclohexane, a reaction analogous to what could be expected for the cyclohexane moiety of this compound.

| Membrane Type | Catalyst | Temperature (°C) | MCH Conversion | Reference |

| Pd-Ag | Not specified | 320-400 | >90% | mdpi.com |

| Silica | Pt/γ-Al2O3 | 300 | ~85% | mdpi.com |

| Organosilica (BTESE) | Pt/Al2O3 | 250 | ~86% | researchgate.net |

| Amorphous Silica (DMDPS) | Not specified | 227-280 | ~80% (stable) | acs.org |

The application of this technology to this compound would involve the dehydrogenation of the cyclohexane ring to form the corresponding aromatic compound, 1,1-dimethoxy-3-methylbenzene. The continuous removal of hydrogen would be crucial to drive the reaction to high conversion, especially at lower temperatures which can help minimize potential side reactions or degradation of the methoxy (B1213986) groups.

Kinetic Modeling and Reactor Performance Studies for Cyclic Ether Systems

Cyclic ethers are known to be significant intermediates in the low-temperature oxidation of hydrocarbons. unizar.es Their reaction mechanisms are complex, often involving ring-opening reactions, reactions with oxygen, and the formation of hydroperoxy-substituted radicals (Q̇OOH). researchgate.netosti.gov Detailed kinetic models are developed to simulate these complex reaction networks.

Key Aspects of Kinetic Modeling for Cyclic Ether Systems:

Reaction Mechanisms: The models incorporate numerous elementary reactions, including initiation via H-abstraction, subsequent reactions with O2, and unimolecular decomposition pathways. nrel.gov For cyclic ethers, a critical competing pathway is between ring-opening and reactions with O2. researchgate.net

Rate Coefficients: Quantum-chemical calculations are often employed to determine the high-pressure limit rate coefficients for key reactions, such as the cyclization of hydroperoxyl-alkyl radicals to form cyclic ethers. researchgate.net

Model Validation: The kinetic models are validated by comparing simulation results with experimental data obtained from various reactors, such as jet-stirred reactors or plug-flow reactors. researchgate.netnrel.gov These experiments measure the concentration profiles of reactants, intermediates, and products over a range of temperatures and pressures.

For instance, studies on the oxidation of dibutyl ether isomers show that the formation of cyclic ether intermediates is a key step in their low-temperature chemistry. nrel.gov Flux analysis of the reaction mechanism indicates that the primary consumption pathway involves H-abstraction, followed by O2 addition and subsequent low-temperature chemistry that leads to cyclic ether formation. nrel.gov

In the context of this compound, while it is not a simple cyclic ether, kinetic modeling principles would be indispensable for studying its potential thermal or oxidative decomposition. A kinetic model would need to consider:

H-abstraction from various positions on the cyclohexane ring and the methyl groups.

The stability and subsequent reactions of the acetal functional group under reaction conditions.

Potential ring-opening reactions of the cyclohexane moiety.

The influence of the methyl and dimethoxy substituents on the reaction pathways.

Such a model would be crucial for predicting the formation of desired products versus undesired byproducts in a potential synthetic or processing application, thereby guiding the optimization of reactor conditions like temperature, pressure, and residence time. The development of these models often relies on a combination of theoretical calculations and detailed experimental speciation studies. unizar.esresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Dimethoxy-3-methylcyclohexane, and how can reaction yields be improved?

- Methodology : While direct data on this compound is limited, analogous acetals (e.g., 1,1-Dimethoxyhexane) are synthesized via acid-catalyzed acetalization. Adapting this method:

-

Reactants : 3-Methylcyclohexanone and methanol.

-

Catalysts : Sulfuric acid or p-toluenesulfonic acid (commonly used in acetalization ).

-

Conditions : Reflux with azeotropic removal of water to shift equilibrium.

-

Yield Optimization : Continuous flow reactors or molecular sieves can enhance efficiency .

Parameter Example Conditions (for 1,1-Dimethoxyhexane) Adaptations for Target Compound Catalyst H₂SO₄ (0.5–1.0 mol%) Test p-TsOH for milder conditions Temperature 60–80°C (reflux) Adjust based on cyclohexane stability Solvent Toluene (for azeotropic drying) Use inert solvents (e.g., THF)

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- Gas Chromatography (GC) : Compare retention times with reference standards (e.g., 1-Methoxyhexane ).

- NMR Spectroscopy : Confirm methoxy (δ 3.0–3.5 ppm) and cyclohexane proton environments.

- Mass Spectrometry (MS) : Verify molecular ion ([M⁺] at m/z ~158 for C₉H₁₈O₂) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

- Key Measures :

- Ventilation : Use fume hoods to avoid inhalation (standard for volatile organics ).

- PPE : Gloves (nitrile), safety goggles, and flame-resistant lab coats.

- Waste Disposal : Segregate as halogen-free organic waste; consult institutional SDS guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use B3LYP/6-31G** level to model transition states and activation energies (as applied to methylcyclohexane derivatives ).

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess nucleophile accessibility.

Q. What strategies resolve contradictions in reported hydrolysis rates of acetals under acidic vs. enzymatic conditions?

- Case Study : Compare acid-catalyzed hydrolysis (e.g., H₃O⁺, 50°C) with enzymatic methods (lipases in biphasic systems).

- Data Analysis :

- Kinetic Profiling : Monitor reaction progress via GC or IR spectroscopy.

- Activation Energy : Use Arrhenius plots to identify rate-limiting steps .

Q. How can molecular docking elucidate interactions between this compound and biological targets?

- Approach :

-

Target Selection : Cyclohexane derivatives often interact with lipid-binding proteins or membrane receptors .

-

Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.

-

Validation : Cross-reference with experimental cytotoxicity assays (e.g., MTT on cell lines) .

Parameter Example (MXE–NMDA Receptor Interaction ) Adaptation for Target Compound Docking Score ∆G = −8.2 kcal/mol Compare with ketamine derivatives Binding Site Hydrophobic pocket near GluN2B subunit Map cyclohexane ring interactions

Q. What spectroscopic techniques differentiate stereoisomers in methyl-substituted cyclohexane derivatives?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.